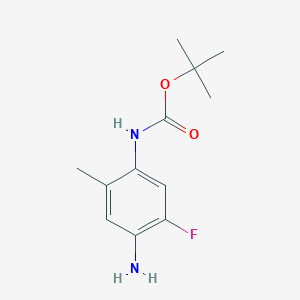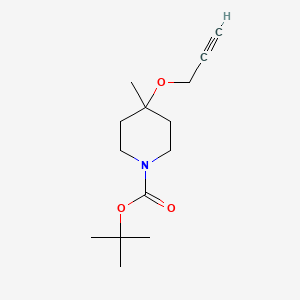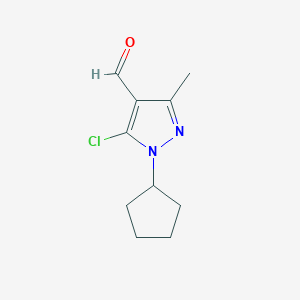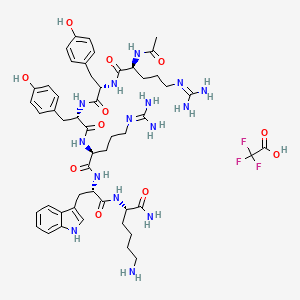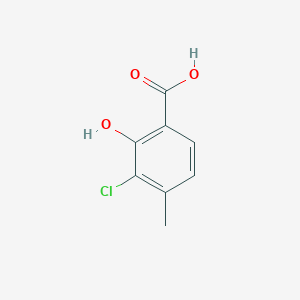
3-Chloro-2-hydroxy-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-4-methylbenzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically proceeds at elevated temperatures to ensure complete chlorination.
Another method involves the direct chlorination of 4-methylsalicylic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to high purity and consistent product quality . The choice of chlorinating agent and catalyst can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), catalysts (FeCl3), solvents (ethanol, water).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Oxidation: 3-Chloro-2-oxo-4-methylbenzoic acid.
Reduction: 3-Chloro-2-hydroxy-4-methylbenzyl alcohol.
Applications De Recherche Scientifique
3-Chloro-2-hydroxy-4-methylbenzoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-2-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The chlorine atom can participate in halogen bonding, further modulating the compound’s activity . These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Chloro-2-hydroxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a hydroxyl group on the benzene ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H7ClO3 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
3-chloro-2-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10H,1H3,(H,11,12) |
Clé InChI |
ROTJDQCJRSGEBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
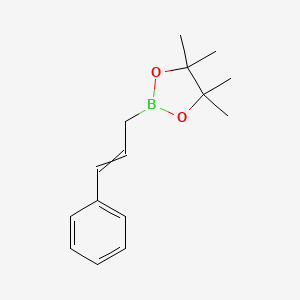

![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
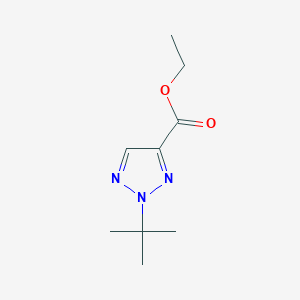


![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)
